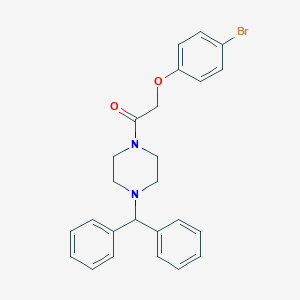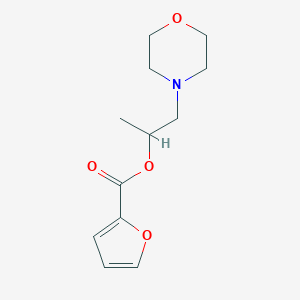
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BRL-15572 in lab experiments is its high selectivity and potency for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, one limitation of using BRL-15572 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BRL-15572. One potential application is its use as a therapeutic agent for addiction and other neuropsychiatric disorders. Another direction is the development of novel compounds based on the structure of BRL-15572 that may have improved pharmacological properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of BRL-15572 and its potential interactions with other neurotransmitter systems in the brain.
Synthesemethoden
BRL-15572 can be synthesized through a multi-step process that involves the reaction of 4-bromophenyl ether with 2-amino-1-(4-benzhydryl)piperazine, followed by the addition of 2-oxoethyl group using appropriate reagents and conditions. The synthesis of BRL-15572 has been reported in several research articles and patents.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.
Eigenschaften
Molekularformel |
C25H25BrN2O2 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-bromophenoxy)ethanone |
InChI |
InChI=1S/C25H25BrN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 |
InChI-Schlüssel |
RRWKMGCCVXJNSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)



